

"Cyclopropyl 2-thienyl ketone" reactivity and electronic properties

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Compound of Interest

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An In-Depth Technical Guide to the Reactivity and Electronic Properties of **Cyclopropyl 2-Thienyl Ketone**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential

Cyclopropyl 2-thienyl ketone is a fascinating bifunctional molecule that stands at the intersection of strained-ring chemistry and heterocycle synthesis. It incorporates a highly strained cyclopropyl ring and an electron-rich thiophene moiety, both linked by a polar carbonyl group. This unique structural arrangement imparts a rich and complex reactivity profile, making it a valuable building block in organic synthesis.^[1] Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and advanced materials, where the controlled release of the cyclopropane's ring strain can be harnessed to construct complex molecular architectures.^[1] This guide offers a deep dive into the core principles governing its electronic behavior and chemical reactivity, providing field-proven insights for its strategic application in research and development.

Part 1: Molecular Architecture and Electronic Landscape

The reactivity of **cyclopropyl 2-thienyl ketone** is a direct consequence of its electronic and conformational properties. The molecule's behavior is not merely the sum of its parts but an

intricate interplay between the cyclopropyl, carbonyl, and thienyl groups.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below, offering a baseline for experimental design.

Property	Value	Source(s)
CAS Number	6193-47-1	[1] [2]
Molecular Formula	C ₈ H ₈ OS	[1] [2]
Molecular Weight	152.22 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[1] [3]
Boiling Point	120 °C at 3 mmHg	[1]
Density	~1.18 g/mL at 25 °C	[1] [4]
Refractive Index	n _{20/D} ~1.58	[1] [4]
IUPAC Name	cyclopropyl(thiophen-2-yl)methanone	[2]

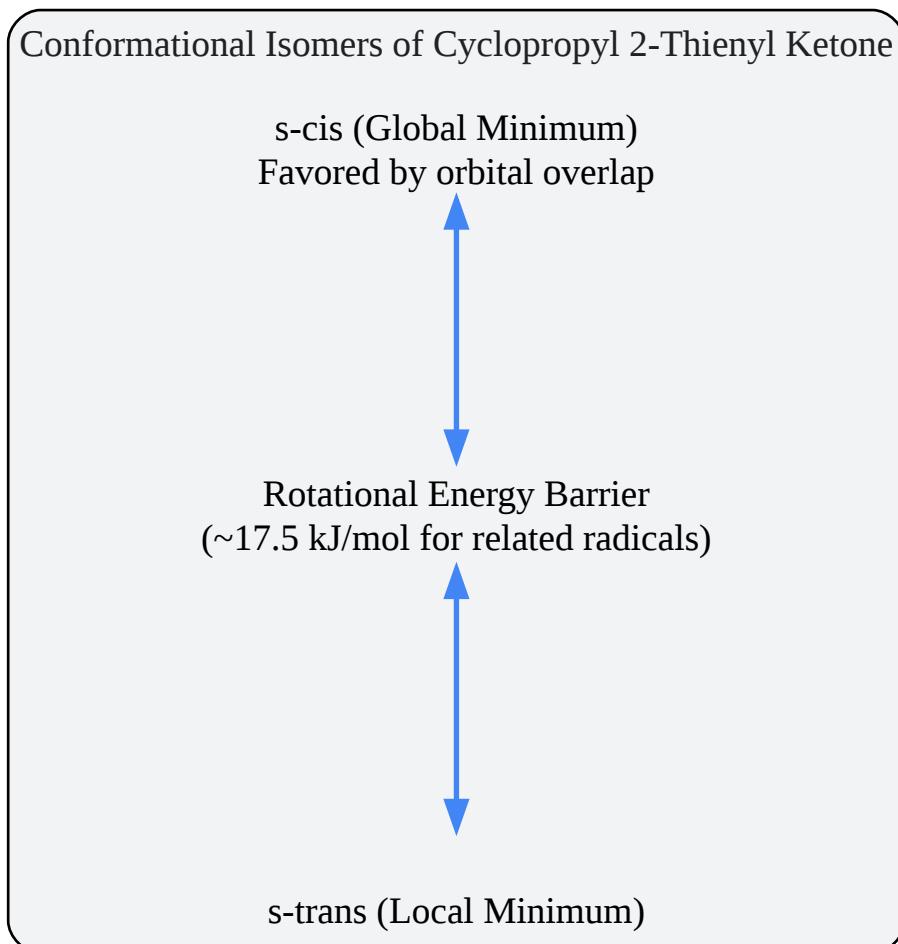
Conformational Dynamics: The s-cis/s-trans Equilibrium

The orientation of the cyclopropyl ring relative to the carbonyl group is a critical determinant of the molecule's reactivity. Like other α,β -cyclopropyl ketones, it primarily exists in two planar conformations: s-cis and s-trans.[\[5\]](#)[\[6\]](#)

- s-cis Conformer: The cyclopropyl ring is cis to the thiophene ring with respect to the C-C single bond. This is the global energy minimum, favored by optimal orbital overlap.
- s-trans Conformer: The cyclopropyl ring is trans to the thiophene ring. This represents a local energy minimum.[\[6\]](#)

The preference for the s-cis conformation is rooted in stereoelectronic effects. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can effectively conjugate

with the π -system of the carbonyl group. This conjugation is maximized in the planar s-cis arrangement, leading to greater electronic stabilization.[6] Computational studies on the simpler cyclopropyl methyl ketone confirm that the s-cis conformer is the most stable.[5] The energy barrier to rotation between these conformers is relatively low, allowing for interconversion under thermal conditions.



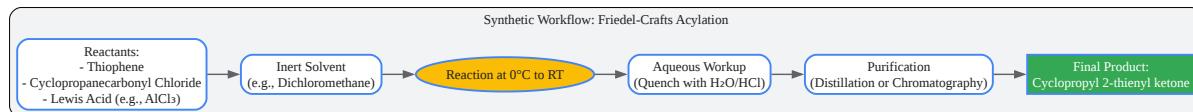
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Caption: Conformational equilibrium between s-cis and s-trans isomers.

Part 2: Synthesis and Spectroscopic Characterization

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and common method for synthesizing **cyclopropyl 2-thienyl ketone** is the Friedel-Crafts acylation of thiophene. This involves the reaction of thiophene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. While patents often describe related syntheses using catalysts like stannic chloride, more modern and ecologically favorable solid catalysts can also be employed.^[7]



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Caption: General workflow for the synthesis of **cyclopropyl 2-thienyl ketone**.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles for Friedel-Crafts reactions.

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Acyl Chloride Addition:** Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
- **Thiophene Addition:** After stirring for 20 minutes, add a solution of thiophene (1.05 eq) in dry dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

- Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
- Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure ketone.

Spectroscopic Fingerprint

The structural identity of **cyclopropyl 2-thienyl ketone** can be unequivocally confirmed by standard spectroscopic methods.[\[8\]](#)

- ^1H NMR: Expect characteristic signals for the thiophene ring protons (typically three multiplets between δ 7.0-8.0 ppm). The cyclopropyl protons will appear as two multiplets in the upfield region (δ 1.0-1.5 ppm for the CH_2 groups and δ 2.5-3.0 ppm for the CH adjacent to the carbonyl).
- ^{13}C NMR: The carbonyl carbon will show a signal around δ 190-195 ppm. Thiophene carbons will appear in the aromatic region (δ 125-145 ppm), and the cyclopropyl carbons will be significantly upfield (δ 10-25 ppm).
- IR Spectroscopy: A strong absorption band between $1650\text{-}1680\text{ cm}^{-1}$ is indicative of the conjugated carbonyl (C=O) stretching vibration.

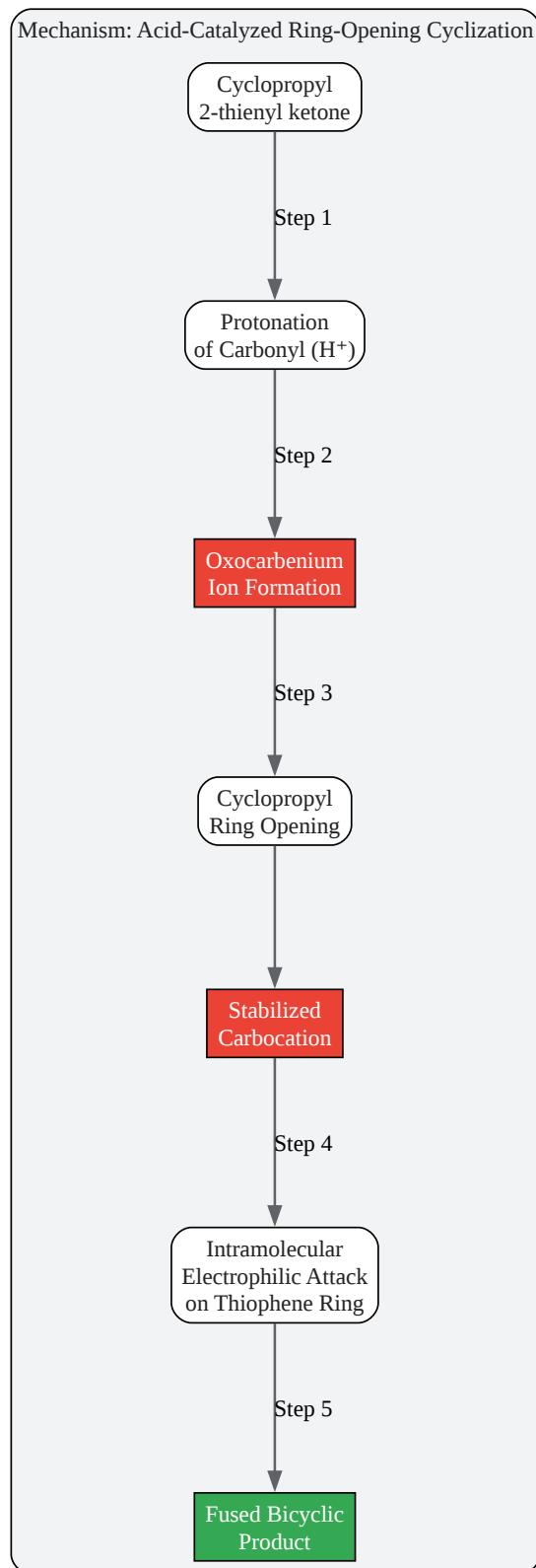
Part 3: Chemical Reactivity - The Interplay of Strain and Conjugation

The reactivity of **cyclopropyl 2-thienyl ketone** is dominated by transformations that leverage the inherent strain of the three-membered ring, which is activated by the adjacent electron-withdrawing carbonyl group.[\[9\]](#)

A. Acid-Catalyzed Ring-Opening and Cyclization

In the presence of acid catalysts, aryl cyclopropyl ketones undergo a facile ring-opening and subsequent intramolecular cyclization.[\[10\]](#) Protonation of the carbonyl oxygen enhances the

electrophilicity of the cyclopropyl ring, promoting cleavage of a C-C bond to form a stabilized carbocation. This cation is then trapped intramolecularly by the electron-rich thiophene ring, leading to the formation of fused ring systems, analogous to a homo-Nazarov cyclization.[\[9\]](#)



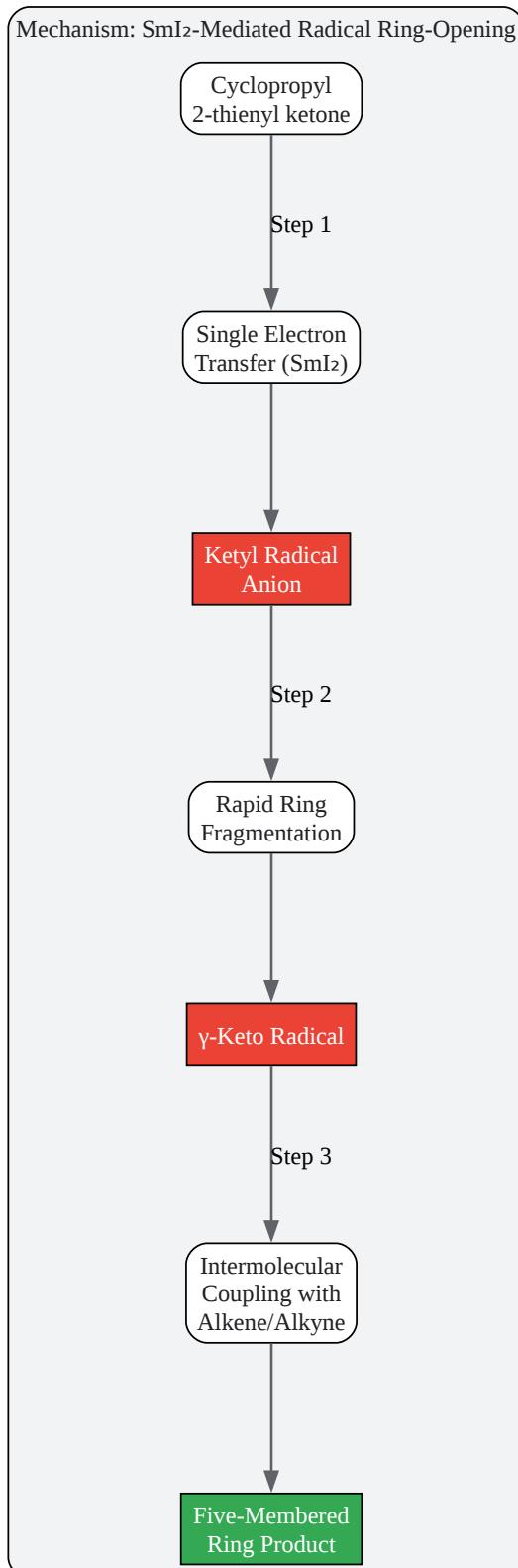
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Caption: Cationic mechanism for the acid-catalyzed rearrangement.

B. Radical-Mediated Ring-Opening Reactions

Single-electron transfer (SET) to the carbonyl group is another powerful method to induce ring-opening. Reagents like samarium(II) iodide (SmI_2) are highly effective for this transformation.

[11][12] The reaction proceeds through a ketyl radical anion intermediate. This species undergoes rapid fragmentation of the cyclopropyl ring to generate a more stable γ -keto radical, which can then be trapped by various radical acceptors in intermolecular coupling reactions. Computational studies have shown a fascinating link between the ketone's conformation and the efficiency of this process, with the aryl ring's conjugation stabilizing the key radical intermediates.[11][12]



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Caption: Radical mechanism for SmI_2 -catalyzed coupling reactions.

C. Photochemical Transformations

Ketones are classic substrates for photochemical reactions. Cyclopropyl ketones are particularly interesting substrates for the Norrish Type II reaction, a process involving intramolecular hydrogen abstraction by the excited carbonyl group. The subsequent cleavage can be highly efficient due to the relief of ring strain in the cyclopropyl group, providing another synthetic pathway under photochemical conditions.[13]

Conclusion

Cyclopropyl 2-thienyl ketone is a molecule whose reactivity is governed by a delicate balance of ring strain and electronic communication between its constituent parts. The carbonyl group serves as an essential activator, rendering the strained cyclopropyl ring susceptible to a variety of elegant and synthetically powerful transformations, including acid-catalyzed rearrangements and radical-mediated couplings. A thorough understanding of its conformational preferences and the underlying stereoelectronic effects is paramount for any researcher aiming to exploit its full potential. This guide provides the foundational knowledge and mechanistic insight required for the strategic design of novel synthetic pathways, enabling the construction of complex molecular targets relevant to the pharmaceutical and materials science industries.

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